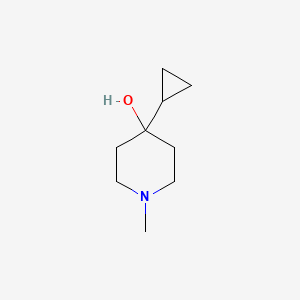
4-Piperidinol, 4-cyclopropyl-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinol, 4-cyclopropyl-1-methyl- is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidinol, 4-cyclopropyl-1-methyl- can be achieved through various synthetic routes. One common method involves the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing four stereocenters. The resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine . Another method involves the use of magnetite/chitosan as a magnetically recyclable heterogeneous nanocatalyst for the efficient one-pot four-component synthesis of 1,4-dihydropyridines .
Industrial Production Methods: Industrial production methods for 4-Piperidinol, 4-cyclopropyl-1-methyl- typically involve large-scale synthesis using cost-effective and environmentally benign processes. The use of heterogeneous catalysts, such as magnetite/chitosan, allows for easy separation and reuse of the catalyst, making the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Piperidinol, 4-cyclopropyl-1-methyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, the compound can undergo hydrogenation using palladium and rhodium catalysts to achieve reduction . It can also participate in cyclization and cycloaddition reactions to form more complex structures .
Common Reagents and Conditions: Common reagents used in the reactions of 4-Piperidinol, 4-cyclopropyl-1-methyl- include palladium and rhodium for hydrogenation, as well as various acids and bases for cyclization and cycloaddition reactions . The reaction conditions typically involve mild temperatures and pressures to ensure high yields and selectivity.
Major Products Formed: The major products formed from the reactions of 4-Piperidinol, 4-cyclopropyl-1-methyl- include substituted piperidines, spiropiperidines, and condensed piperidines . These products have significant applications in the pharmaceutical industry due to their biological activity.
Applications De Recherche Scientifique
4-Piperidinol, 4-cyclopropyl-1-methyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various biologically active compounds . In biology, it has been studied for its potential as a CCR5 antagonist, which could be used in the treatment of HIV-1 infections . In medicine, the compound has shown promise in the development of new drugs for various diseases . Additionally, it has applications in the industry for the synthesis of other piperidine derivatives .
Mécanisme D'action
The mechanism of action of 4-Piperidinol, 4-cyclopropyl-1-methyl- involves its interaction with specific molecular targets and pathways. For example, as a CCR5 antagonist, the compound binds to the CCR5 receptor, preventing the entry of HIV-1 into cells . This interaction is mediated by a strong salt-bridge interaction between the basic nitrogen atom of the compound and the receptor . The presence of lipophilic groups in the compound also enhances its binding affinity to the receptor .
Comparaison Avec Des Composés Similaires
4-Piperidinol, 4-cyclopropyl-1-methyl- can be compared with other similar compounds, such as 4-Piperidone and other piperidine derivatives. 4-Piperidone is an organic compound used as an intermediate in the manufacture of chemicals and pharmaceutical drugs . While both compounds share a piperidine core, 4-Piperidinol, 4-cyclopropyl-1-methyl- has unique structural features, such as the cyclopropyl and methyl groups, which contribute to its distinct biological activity and chemical reactivity .
Propriétés
Numéro CAS |
142798-32-1 |
|---|---|
Formule moléculaire |
C9H17NO |
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
4-cyclopropyl-1-methylpiperidin-4-ol |
InChI |
InChI=1S/C9H17NO/c1-10-6-4-9(11,5-7-10)8-2-3-8/h8,11H,2-7H2,1H3 |
Clé InChI |
LGUFMPDWEGQNNZ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)(C2CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


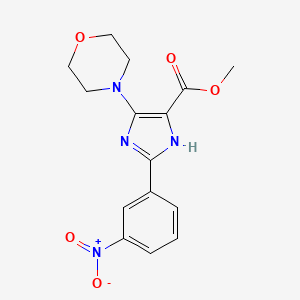
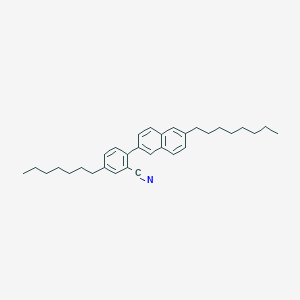
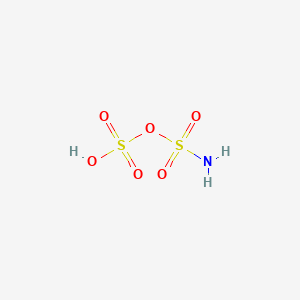

![{5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol](/img/structure/B12556650.png)

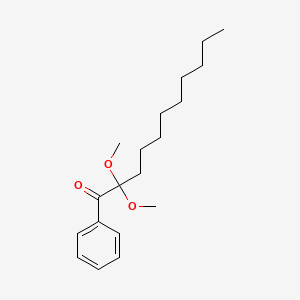
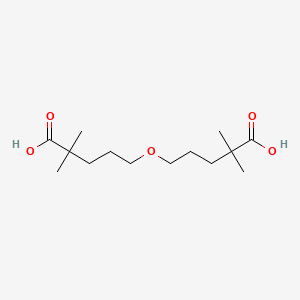
![N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1'-biphenyl]-4-amine](/img/structure/B12556666.png)

![N-(3,4-Dimethylphenyl)-N-(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12556678.png)
![4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione](/img/structure/B12556684.png)
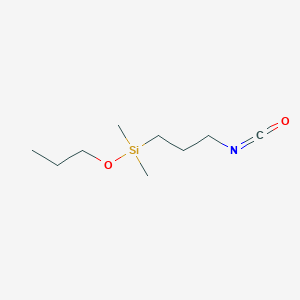
![4,5,6,7-Tetrahydro[1,2]thiazolo[4,5-c]pyridin-3(2H)-one](/img/structure/B12556695.png)
